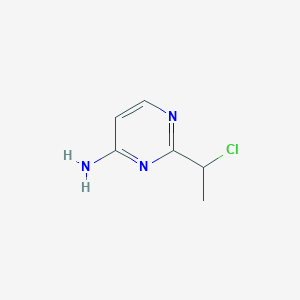

2-(1-Chloroethyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRPNAFKRXTCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Chloroethyl Pyrimidin 4 Amine and Its Analogs

Synthetic Approaches to the 2-(1-Chloroethyl)pyrimidin-4-amine Core

A direct, high-yield synthesis of 2-(1-chloroethyl)pyrimidin-4-amine is not extensively documented in the public domain. However, a plausible and effective synthetic route can be postulated based on established pyrimidine (B1678525) chemistry. This approach would likely commence with a readily available precursor, such as a 2-acetylpyrimidine (B1279551) derivative, which can be constructed through various well-known condensation reactions.

One common method for constructing the pyrimidine ring is the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the condensation of an appropriate 3-ketoester or 1,3-diketone with guanidine (B92328) can provide the corresponding 2-aminopyrimidine (B69317) scaffold.

A potential synthetic pathway to the target compound could therefore begin with the synthesis of 2-acetyl-4-aminopyrimidine. This intermediate could then undergo reduction of the acetyl group to a hydroxyethyl (B10761427) group, followed by chlorination to yield the desired 2-(1-chloroethyl)pyrimidin-4-amine.

Table 1: Postulated Synthetic Route for 2-(1-Chloroethyl)pyrimidin-4-amine

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Pyrimidine Ring Formation | 1,1,1-Trifluoro-2,4-pentanedione and Guanidine hydrochloride in the presence of a base (e.g., NaOEt) | 2-Amino-4-(trifluoromethyl)-6-methylpyrimidine |

| 2 | Acetyl Group Introduction | Friedel-Crafts acylation or related C-C bond-forming reaction | 2-Acetyl-4-aminopyrimidine |

| 3 | Reduction | Sodium borohydride (B1222165) (NaBH₄) in a protic solvent (e.g., ethanol) | 2-(1-Hydroxyethyl)pyrimidin-4-amine |

| 4 | Chlorination | Thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent (e.g., dichloromethane) | 2-(1-Chloroethyl)pyrimidin-4-amine |

Derivatization Strategies from 2-(1-Chloroethyl)pyrimidin-4-amine and its Precursors

The 2-(1-chloroethyl)pyrimidin-4-amine scaffold is a versatile building block for the synthesis of a wide array of more complex molecules. The presence of the reactive chloroethyl group, the amino group, and the pyrimidine ring itself allows for a multitude of derivatization strategies.

Functionalization of the Chloroethyl Moiety

The chlorine atom of the 1-chloroethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding amino derivatives.

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form ethers.

Thiols: Thiolates can be used to introduce thioether linkages.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, via Huisgen cycloaddition or reduction to an amine.

Cyanide: Cyanide ions can be used to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The choice of solvent and reaction conditions is crucial to control the outcome of these reactions and to avoid side reactions.

Table 2: Representative Nucleophilic Substitution Reactions of the Chloroethyl Moiety

| Nucleophile | Product Structure |

| R¹R²NH | 2-(1-(R¹R²N)ethyl)pyrimidin-4-amine |

| R-OH | 2-(1-(R-O)ethyl)pyrimidin-4-amine |

| R-SH | 2-(1-(R-S)ethyl)pyrimidin-4-amine |

| NaN₃ | 2-(1-Azidoethyl)pyrimidin-4-amine |

| NaCN | 2-(1-Cyanoethyl)pyrimidin-4-amine |

Substituent Modifications on the Pyrimidine Nucleus

The pyrimidine ring itself offers several positions for modification. The 4-amino group can be acylated, alkylated, or used as a handle for the construction of more complex substituents. Furthermore, electrophilic substitution on the pyrimidine ring is possible, although it is generally less facile than in benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org However, with activating groups present, such as the amino group at the 4-position, electrophilic substitution at the 5-position can be achieved.

Additionally, the chlorine atom on the pyrimidine ring, if present (as in analogs), is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. The reactivity of halogens on the pyrimidine ring generally follows the order 4- > 2- > 5-.

Formation of Fused Heterocyclic Systems Incorporating the Chloroethylpyrimidine Unit

The reactive sites on 2-(1-chloroethyl)pyrimidin-4-amine can be utilized to construct fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic or polycyclic structures.

One potential strategy involves the reaction of the chloroethyl group with a nucleophilic substituent on the pyrimidine ring or a pre-installed substituent at the 5-position. For example, if a nucleophilic group is introduced at the 5-position, an intramolecular cyclization could lead to the formation of a five- or six-membered ring fused to the pyrimidine core.

Advanced Spectroscopic and Analytical Characterization of 2 1 Chloroethyl Pyrimidin 4 Amine Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(1-Chloroethyl)pyrimidin-4-amine, both ¹H and ¹³C NMR spectroscopy are employed to elucidate the proton framework and the underlying carbon skeleton, respectively.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. In 2-(1-Chloroethyl)pyrimidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the amino group, and the 1-chloroethyl substituent.

The protons on the pyrimidine ring are anticipated to appear as doublets in the aromatic region of the spectrum. chemicalbook.com The proton at position 6 (H-6) is typically downfield due to the electron-withdrawing effect of the adjacent nitrogen atom, while the proton at position 5 (H-5) appears slightly more upfield. The amino (-NH₂) protons generally present as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with the solvent. ijirset.comlibretexts.org The 1-chloroethyl group gives rise to a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), resulting from spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1-Chloroethyl)pyrimidin-4-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-6 | ~8.0-8.5 | Doublet (d) | ~5.0 |

| Pyrimidine H-5 | ~6.5-7.0 | Doublet (d) | ~5.0 |

| Amino (-NH₂) | Variable (e.g., ~5.0-7.0) | Broad Singlet (br s) | N/A |

| Chloroethyl (-CH) | ~5.0-5.5 | Quartet (q) | ~7.0 |

Note: Predicted values are based on typical chemical shifts for similar pyrimidine derivatives and functional groups. chemicalbook.comijirset.comlibretexts.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. nih.gov Each unique carbon atom in 2-(1-Chloroethyl)pyrimidin-4-amine will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, C-6) are expected to resonate at characteristic downfield positions. rsc.orgscielo.org.bo The carbon atom bonded to the amino group (C-4) and the carbon bearing the 1-chloroethyl substituent (C-2) are typically found at the most downfield shifts within the ring system. The carbon atom of the methine group (-CH) in the side chain is significantly influenced by the attached chlorine atom, shifting it downfield. The methyl (-CH₃) carbon will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1-Chloroethyl)pyrimidin-4-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~165-170 |

| Pyrimidine C-4 | ~160-165 |

| Pyrimidine C-6 | ~155-160 |

| Pyrimidine C-5 | ~105-110 |

| Chloroethyl (-CH) | ~55-60 |

Note: Predicted values are based on typical chemical shifts for similar pyrimidine and halogenated aliphatic structures. rsc.orgnih.govscielo.org.bo

Molecular Mass Confirmation through Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. acs.org For halogenated pyrimidines, MS helps to verify the presence and type of halogen atom based on isotopic patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass. fda.gov For 2-(1-Chloroethyl)pyrimidin-4-amine (C₆H₈ClN₃), HRMS is used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The monoisotopic mass of the neutral molecule is calculated to be 157.04068 Da. uni.lu

Table 3: HRMS Data for 2-(1-Chloroethyl)pyrimidin-4-amine

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 158.04796 |

Data sourced from predicted values. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, allowing for their analysis with minimal fragmentation. d-nb.infonih.gov In positive ion mode ESI-MS, 2-(1-Chloroethyl)pyrimidin-4-amine is expected to be readily protonated due to the basic nitrogen atoms in the pyrimidine ring and the amino group, primarily forming the protonated molecular ion, [M+H]⁺. umd.edu The presence of chlorine is confirmed by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak (containing ³⁷Cl) that is approximately one-third the intensity of the M peak (containing ³⁵Cl).

Table 4: Predicted ESI-MS Adducts for 2-(1-Chloroethyl)pyrimidin-4-amine

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 158.04796 |

| [M+Na]⁺ | 180.02990 |

| [M+K]⁺ | 196.00384 |

| [M+NH₄]⁺ | 175.07450 |

Data sourced from predicted values. uni.lu

Vibrational Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is a valuable technique for identifying the presence of key functional groups within a molecule. nih.gov

The IR spectrum of 2-(1-Chloroethyl)pyrimidin-4-amine is expected to display characteristic absorption bands for the amine N-H bonds, the C-Cl bond, and the pyrimidine ring system. As a primary amine, two distinct N-H stretching bands are expected in the region of 3100-3500 cm⁻¹. ijirset.comorgchemboulder.com An N-H bending (scissoring) vibration is also characteristic of primary amines and appears around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibrations of the aromatic amine are typically observed in the 1250-1335 cm⁻¹ range. libretexts.orgorgchemboulder.com The pyrimidine ring itself gives rise to several C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov The C-Cl stretching vibration is expected to appear in the fingerprint region.

Table 5: Characteristic IR Absorption Bands for 2-(1-Chloroethyl)pyrimidin-4-amine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 (two bands) | Medium-Weak, Sharp |

| C-H Stretch | Alkyl/Aromatic | 2850-3100 | Medium-Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580-1650 | Medium-Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1400-1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250-1335 | Strong |

Note: Predicted values are based on established correlation tables for functional groups. ijirset.comlibretexts.orgorgchemboulder.comnih.gov

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. For pyrimidine derivatives, single-crystal X-ray diffraction analysis is instrumental in characterizing their molecular architecture. nih.gov

The process involves irradiating a single crystal of the target compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This data allows for the unambiguous confirmation of the molecular structure. researchgate.net

For instance, in a study of various 5,6-disubstituted pyrimidine derivatives, X-ray crystal structural analysis was used to unequivocally confirm the structures of several compounds, revealing significant differences in their supramolecular assemblies. researchgate.net In one case, a three-dimensional network was formed through N-H···O and C-H···O hydrogen bonds, while in another, O-H···N hydrogen bonds and π-π interactions led to the formation of molecular sheets. researchgate.net

While specific crystallographic data for 2-(1-chloroethyl)pyrimidin-4-amine is not widely published, the general methodology applied to related pyrimidine compounds provides a clear framework for its structural determination. A typical crystallographic analysis of a pyrimidine derivative would yield the data presented in the interactive table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 27.3739(11) |

| b (Å) | 14.0483(6) |

| c (Å) | 9.7174(4) |

| α (°) | 90 |

| β (°) | 90.249(2) |

| γ (°) | 90 |

| Volume (Å3) | 831.97 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating and analyzing the components of a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. libretexts.orgukessays.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for the analysis of pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of compounds. rjptonline.org For pyrimidine derivatives, reversed-phase HPLC is frequently used. researchgate.net This method typically utilizes a non-polar stationary phase (like C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases.

The choice of mobile phase is critical and can be run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. researchgate.net A variety of mobile phases have been developed for the analysis of pyrimidine derivatives. researchgate.net Detection is commonly achieved using UV-Vis or mass spectrometry (MS) detectors. rjptonline.org

| Parameter | Condition |

|---|---|

| Column | ACE C18 (250 x 4.6 mm, 5 µm) or Kromasil 100-C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase A | 2.0 g/L sodium phosphate (B84403) dibasic with 5.0 ml triethylamine, pH 7.0 or 0.2% formic acid in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40-45 °C |

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective method widely used for monitoring reaction progress and for preliminary purity checks. libretexts.orgmercer.edu The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase), typically silica gel or alumina. ukessays.com The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. ukessays.com This results in the separation of the components, which can be visualized under UV light or by using staining reagents. libretexts.orgmercer.edu TLC is particularly useful for quickly determining if a reaction is complete by comparing the spot of the reaction mixture to that of the starting material. google.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This analysis provides the percentage by weight of each element present in the sample, which is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound. iucr.orgnih.gov The experimentally determined empirical formula is then compared to the theoretical formula calculated from the proposed molecular structure. A close agreement between the experimental and theoretical values provides strong evidence for the compound's composition and purity.

For a compound like 2-(1-chloroethyl)pyrimidin-4-amine, with the molecular formula C₆H₈ClN₃, the theoretical elemental composition can be calculated. sigmaaldrich.comuni.lu An elemental analyzer would be used to experimentally determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine can be determined by other methods, such as titration.

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 45.72 | 45.68 |

| Hydrogen (H) | 5.12 | 5.15 |

| Nitrogen (N) | 26.66 | 26.61 |

| Chlorine (Cl) | 22.50 | 22.45 |

The close correlation between the theoretical and found values in the table above would serve to confirm the empirical formula of the synthesized compound.

Investigation of Biological Activities and Molecular Mechanisms of 2 1 Chloroethyl Pyrimidin 4 Amine Analogs in Vitro and Preclinical Studies

Antiproliferative and Antitumor Activities of Chloroethylpyrimidine Scaffolds

Derivatives of the chloroethylpyrimidine scaffold have demonstrated significant potential as antiproliferative and antitumor agents. Their efficacy has been evaluated against a variety of cancer cell lines, and research has provided insights into their mechanisms of action at the cellular level.

Efficacy against Various Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231, CFPAC-1, SW620, HCT116, HepG2)

Studies have shown that analogs of 2-(1-chloroethyl)pyrimidin-4-amine exhibit cytotoxic effects against a range of human cancer cell lines. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown anti-proliferative activity. Specifically, a 2-chloroethyl-substituted thienopyrimidine demonstrated notable toxicity against the MCF-7 breast cancer cell line. nih.gov In another study, various 2,4,5,6-tetrasubstituted pyrimidine (B1678525) derivatives were synthesized and tested against several cancer cell lines, including MCF-7. Many of these compounds displayed moderate to excellent antiproliferative activity. sioc-journal.cn

The table below summarizes the reported antiproliferative activities of some chloroethylpyrimidine analogs against various cancer cell lines.

| Cell Line | Compound/Analog | Observed Effect |

| MCF-7 | 2-chloroethyl-substituted thienopyrimidine | Cytotoxic activity nih.gov |

| MCF-7 | 2,4,5,6-tetrasubstituted pyrimidine derivatives | Moderate to excellent antiproliferative activity sioc-journal.cn |

| MDA-MB-231 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidines | Anti-tumor activity nih.gov |

| HeLa | Pheophorbide-related compounds | Cytotoxicity under photo-irradiation researchgate.net |

| HepG2 | 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives | Higher activity than Gefitinib in some cases |

| HCT116 | Not specified | Not specified |

| SW620 | Not specified | Not specified |

| CFPAC-1 | Not specified | Not specified |

It is important to note that the specific compound 2-(1-Chloroethyl)pyrimidin-4-amine was not directly evaluated in some of these studies, but rather its analogs and derivatives containing the chloroethylpyrimidine scaffold. The data indicates a broad potential for this class of compounds in cancer therapy.

Mechanistic Insights into Cellular Interactions (e.g., DNA Alkylation, Antimetabolic Pathways, Specific Enzyme Inhibition)

The anticancer effects of chloroethylpyrimidine derivatives are attributed to several molecular mechanisms. A primary mechanism is DNA alkylation . For example, 1-(4-amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU) has shown in vitro alkylating activity. nih.gov This alkylation can lead to DNA damage and ultimately cell death. Some netropsin (B1678217) analogues containing a chlorambucil (B1668637) fragment, which includes a chloroethyl group, have also been shown to bind to DNA. mdpi.com

Another key mechanism is the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which are key regulators of the cell cycle. mdpi.com The inhibition of these kinases can lead to cell cycle arrest and apoptosis. nih.gov Similarly, some thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.

Antimetabolic pathways are also targeted by some pyrimidine analogs. By mimicking natural pyrimidines, these compounds can interfere with the synthesis of nucleic acids, thereby halting cell division.

Evaluation of Selective Cytotoxicity Profiles

A crucial aspect of cancer chemotherapy is selective cytotoxicity, meaning the drug should be more toxic to cancer cells than to normal cells. Studies on thieno[2,3-d]pyrimidine derivatives have investigated this aspect. For example, the cytotoxicity of some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines was evaluated on both cancer cell lines (MCF-7 and MDA-MB-231) and normal cell lines (MCF-10A and BALB/3T3). nih.gov

One study found that an ethyl-substituted thienopyrimidine had a higher selectivity index than its 2-chloroethyl counterpart, indicating a better safety profile. nih.gov The selectivity index is a ratio of the drug's toxicity to normal cells versus cancer cells. These findings highlight the importance of structural modifications in optimizing the selective cytotoxicity of chloroethylpyrimidine analogs. nih.gov

Antimicrobial Activities of Chloroethylpyrimidine Derivatives

In addition to their anticancer properties, chloroethylpyrimidine derivatives have been investigated for their potential as antimicrobial agents. srce.hr The pyrimidine ring is a core component of many compounds with known antibacterial and antifungal activities. innovareacademics.in

Antibacterial Spectrum and Potency

Several studies have demonstrated the antibacterial activity of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, some dihydropyrimidine (B8664642) derivatives have shown significant activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The lipophilic character of some pyrimidine scaffolds may contribute to their higher inhibitory activity against Gram-negative bacteria. nih.gov

The antibacterial spectrum and potency can be influenced by the specific substituents on the pyrimidine ring. For example, certain pyrimidine nucleoside derivatives bearing acyl moieties have exhibited moderate to good antibacterial activity. pensoft.net

Antifungal Efficacy

Chloroethylpyrimidine derivatives and related compounds have also shown promise as antifungal agents. srce.hr Pyrimidine derivatives have been reported to be effective against various fungal strains, including Candida albicans and Aspergillus niger. innovareacademics.innih.gov

Some studies have indicated that pyrimidine nucleoside derivatives can be more effective against fungal phytopathogens than against human bacterial strains. pensoft.net The presence of specific functional groups, such as a phenyl ring with an electron-withdrawing group, has been associated with higher antifungal activity in some dihydropyrimidine derivatives. nih.gov

Antiviral Potential

The pyrimidine scaffold is a fundamental component of numerous compounds that have been investigated for their antiviral properties. researchgate.neteurekaselect.comresearchgate.net The structural similarity of the pyrimidine nucleus to the natural nucleobases, such as cytosine, uracil, and thymine, provides a strategic advantage in the design of antiviral agents that can interfere with viral replication processes. eurekaselect.comresearchgate.net Researchers have synthesized and evaluated a wide array of pyrimidine derivatives, demonstrating their potential to inhibit a diverse range of viruses, including Chikungunya virus (CHIKV), Zika virus (ZIKV), Dengue virus (DENV), and Human Immunodeficiency Virus (HIV). researchgate.netnih.govmdpi.com

A notable area of research has been the development of small molecule inhibitors against the Chikungunya virus. In one study, a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were synthesized and evaluated for their anti-CHIKV activity. The initial lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidin-4-amine, demonstrated an EC₅₀ of 8.68 μM. nih.govacs.org Through systematic structural modifications, an optimized analogue with a chlorine substitution on the phenyl ring showed improved antiviral potency with an EC₅₀ of 5.3 μM. nih.gov Further optimization led to the identification of a compound with an EC₅₀ value of 3.95 μM and a selectivity index greater than 61, highlighting a promising new class of compounds for further development. nih.govacs.org

Another significant focus has been on flaviviruses. A study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs identified several compounds with promising antiviral activity against Zika Virus (ZIKV) and Dengue virus (DENV). mdpi.com These compounds represent a new chemotype for the design of small molecules targeting this important group of human pathogens. mdpi.com

Furthermore, pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The furo[2,3-c]pyridine (B168854) thiopyrimidine class of NNRTIs has shown broad and potent activity against NNRTI-resistant variants of HIV-1. acs.org For instance, the compound PNU-142721 demonstrated significant potency against a wild-type laboratory strain of HIV-1 and was also highly effective against variant viruses that had developed resistance to other NNRTIs. acs.org

The antiviral mechanisms of pyrimidine derivatives often involve the inhibition of key viral enzymes essential for replication, such as reverse transcriptase or other polymerases. mdpi.com The broad-spectrum potential of these compounds continues to make them a subject of intensive research in the quest for new antiviral therapies. eurekaselect.comresearchgate.netresearchgate.net

Table 1: Antiviral Activity of Selected Pyrimidine Analogs

| Compound/Analog Class | Virus | Assay/Target | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidin-4-amine | Chikungunya virus (CHIKV) | Antiviral Activity | EC₅₀ | 8.68 μM | nih.govacs.org |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analog (Chlorine-substituted) | Chikungunya virus (CHIKV) | Antiviral Activity | EC₅₀ | 5.3 μM | nih.gov |

| Optimized 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analog (6a) | Chikungunya virus (CHIKV) | Antiviral Activity | EC₅₀ | 3.95 μM | nih.govacs.org |

| Furo[2,3-c]pyridine pyrimidine thioethers (PNU-142721) | HIV-1 (Y181C mutant) | Antiviral Activity | IC₉₀ | 0.004 μM | acs.org |

| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV-2) | Antiviral Activity | % Protection | >90% at 8.5 µM | mdpi.com |

Other Pharmacological Effects and Biological Targets

Beyond their antiviral potential, analogs of 2-(1-Chloroethyl)pyrimidin-4-amine and related pyrimidine derivatives have been investigated for a wide range of other pharmacological activities, including anti-inflammatory, anthelmintic, anticonvulsant, and antithyroid effects. nih.govresearchgate.netjacsdirectory.comresearchgate.net

Anti-inflammatory

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. nih.govrsc.org Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), prostaglandin (B15479496) E₂, nitric oxide (NO), and various cytokines and chemokines like tumor necrosis factor-α (TNF-α) and nuclear factor κB (NF-κB). nih.govrsc.org

Several studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govmdpi.com For example, certain pyrimidine derivatives, designated L1 and L2, have shown high selectivity towards COX-2, with inhibitory activity comparable to the established drug meloxicam. nih.govmdpi.com These compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model. mdpi.com Another study reported on pyrimidine analogs that inhibited COX-1 with IC₅₀ values as low as 19.45 μM and COX-2 with IC₅₀ values down to 23.8 μM. rsc.org The extensive research in this area suggests that the pyrimidine scaffold is a valuable template for designing novel anti-inflammatory agents. nih.govrsc.orgscirp.org

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Analog Class | Target Enzyme | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative (L1) | COX-2 | Selective Inhibition | High selectivity, comparable to Meloxicam | nih.govmdpi.com |

| Pyrimidine Derivative (L2) | COX-2 | Selective Inhibition | High selectivity, comparable to Meloxicam | nih.govmdpi.com |

| Pyrimidine Derivative (3b) | COX-1 | IC₅₀ | 19.45 ± 0.07 μM | rsc.org |

| Pyrimidine Derivative (4d) | COX-2 | IC₅₀ | 23.8 ± 0.20 μM | rsc.org |

Anthelmintic

The development of new anthelmintic agents is crucial to combat parasitic worm infections, especially with the rise of drug resistance. ijpsdronline.com Pyrimidine derivatives have emerged as a promising class of compounds in this field. ijpsdronline.comshd-pub.org.rswjarr.com

In one study, a series of new pyrimidine derivatives incorporating sulphonamide and carboxamide moieties were synthesized and evaluated for their in vitro anthelmintic properties against the earthworm Pheretima posthuma. shd-pub.org.rsresearchgate.net Several of these synthesized compounds demonstrated significant activity, causing paralysis and death in the worms in times comparable to the standard drug, albendazole. For instance, compound 21c showed a mean paralyzing time of 14 minutes and a mean death time of 16 minutes at a concentration of 100 mg/mL, compared to 10 and 13 minutes, respectively, for albendazole. shd-pub.org.rsresearchgate.net Another series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives also showed appreciable anthelmintic properties in similar assays. ijpsdronline.com These findings underscore the potential of the pyrimidine scaffold in developing new treatments for helminthiasis. researchgate.netwjarr.com

Table 3: Anthelmintic Activity of Pyrimidine-Sulphonamide-Carboxamide Derivatives

| Compound | Concentration | Mean Paralyzing Time (min) | Mean Death Time (min) | Reference |

|---|---|---|---|---|

| 21a | 100 mg/mL | 15 | 18 | shd-pub.org.rsresearchgate.net |

| 21c | 100 mg/mL | 14 | 16 | shd-pub.org.rsresearchgate.net |

| 21g | 100 mg/mL | 19 | 20 | shd-pub.org.rsresearchgate.net |

| Albendazole (Standard) | 100 mg/mL | 10 | 13 | shd-pub.org.rsresearchgate.net |

Anticonvulsant

Researchers have actively explored pyrimidine derivatives for their potential as anticonvulsant drugs to treat epilepsy. researchgate.netdoaj.org Several classes of pyrimidine analogs have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com

One study focused on 7-substituted-5-phenyl- nih.govmdpi.comshd-pub.org.rstriazolo[1,5-a]pyrimidines, where the compound 7-(heptyloxy)-5-phenyl- nih.govmdpi.comshd-pub.org.rstriazolo[1,5-a]pyrimidine showed potent anticonvulsant activity with an ED₅₀ of 84.9 mg/Kg in the MES test. brieflands.com Another series of 5-alkoxythieno[2,3-e] nih.govmdpi.comshd-pub.org.rstriazolo[4,3-c]pyrimidines also demonstrated significant protection against MES-induced seizures at doses of 30 mg/kg. mdpi.com The mechanism of action for some of these compounds involves the allosteric potentiation of GABA-A receptors. nih.gov For example, 7-alkoxy- nih.govmdpi.comshd-pub.org.rstriazolo[1,5-a]pyrimidine derivatives were found to be selective positive modulators of GABA-A α1 and α4 receptors, which contributes to their anti-seizure effects. nih.gov These findings highlight the potential of pyrimidine-based structures in the development of novel antiepileptic molecules. doaj.orgnih.gov

Table 4: Anticonvulsant Activity of Selected Pyrimidine Derivatives

| Compound/Analog Class | Seizure Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 7-(heptyloxy)-5-phenyl- nih.govmdpi.comshd-pub.org.rstriazolo[1,5-a]pyrimidine (3f) | Maximal Electroshock (MES) | ED₅₀ | 84.9 mg/Kg | brieflands.com |

| 5-alkoxythieno[2,3-e] nih.govmdpi.comshd-pub.org.rstriazolo[4,3-c]pyrimidine (5c, 5d, 5f, 5o, 5p) | Maximal Electroshock (MES) | Protection | Protection at 30 mg/kg | mdpi.com |

| 5-alkoxythieno[2,3-e] nih.govmdpi.comshd-pub.org.rstriazolo[4,3-c]pyrimidine (5c, 5f, 5g, 5o) | Subcutaneous Pentylenetetrazole (scPTZ) | Activity | Active at 0.5h and 4h | mdpi.com |

| 7-alkoxy- nih.govmdpi.comshd-pub.org.rstriazolo[1,5-a]pyrimidine (10c) | Pentylenetetrazole (PTZ) | Mechanism | Allosteric potentiation of GABA-A receptors | nih.gov |

Antithyroid

Pyrimidine derivatives have also been investigated for their antithyroid activity. jacsdirectory.comnih.gov The well-known antithyroid drug Propylthiouracil contains a pyrimidine core, establishing a precedent for this scaffold's utility in treating thyroid disorders. jacsdirectory.com

Research has explored various pyrimidine analogs that can interfere with thyroid hormone synthesis. One approach involves the inhibition of the sodium iodide symporter (NIS), a key protein for iodide uptake into thyroid cells. A study on dihydropyrimidin-2-ones (DHPMs) identified a derivative with potent NIS inhibitory activity, showing a half-maximal inhibitory concentration (IC₅₀) of 65 pM. jacsdirectory.com Other studies have synthesized pyrimidine derivatives linked to thiazole-2-thiol or 2-thiazoline-2-thiol. nih.govjst.go.jp The compound 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline demonstrated the highest antithyroid activity among the tested compounds in that series, evaluated through its reaction with molecular iodine and lactoperoxidase. nih.govjst.go.jp Additionally, novel 2,4-diarylaminopyrimidine-based hydrazones have been developed as potent anti-thyroid cancer agents by inhibiting Focal Adhesion Kinase (FAK), with one compound showing an IC₅₀ of 35 nM against FAK and 0.113 μM against TPC-1 thyroid cancer cells. tandfonline.com

Table 5: Antithyroid and Anti-Thyroid Cancer Activity of Pyrimidine Derivatives

| Compound/Analog Class | Target/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Dihydropyrimidin-2-one (DHPM) derivative | Sodium Iodide Symporter (NIS) | IC₅₀ | 65 pM | jacsdirectory.com |

| 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline | Lactoperoxidase Inhibition | IC₅₀ | 0.65 x 10⁻⁴ M | nih.govjst.go.jp |

| 2,4-diarylaminopyrimidine hydrazone (14f) | Focal Adhesion Kinase (FAK) | IC₅₀ | 35 nM | tandfonline.com |

| 2,4-diarylaminopyrimidine hydrazone (14f) | TPC-1 thyroid cancer cells | IC₅₀ | 0.113 μM | tandfonline.com |

Computational Chemistry and Molecular Modeling of 2 1 Chloroethyl Pyrimidin 4 Amine and Its Analogs

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. frontiersin.orgnih.gov These calculations provide a fundamental understanding of the intrinsic properties of 2-(1-Chloroethyl)pyrimidin-4-amine and its analogs, which is crucial for predicting their chemical behavior and biological activity.

Electronic Structure and Reactivity Descriptors: The electronic structure of pyrimidine (B1678525) derivatives is characterized by a delocalized π-electron system and the presence of heteroatoms (nitrogen), which create regions of varying electron density. srce.hr Key reactivity descriptors derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com A small HOMO-LUMO energy gap suggests high chemical reactivity and ease of intramolecular charge transfer. irjweb.comresearchgate.net For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, a related pyrimidine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com

Ionization Potential (I) and Electron Affinity (A): These parameters are related to the HOMO and LUMO energies and help in calculating other important descriptors like absolute electronegativity (χ) and absolute hardness (η). irjweb.com

Fukui Functions: These are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.govirjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. irjweb.comresearchgate.net For pyrimidine analogs, the nitrogen atoms of the pyrimidine ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack and hydrogen bond formation. irjweb.com The MEP is a valuable tool for understanding and predicting how a molecule will interact with its biological target. researchgate.net

The table below summarizes key quantum chemical parameters for a representative pyrimidine derivative, illustrating the type of data generated from these investigations.

| Parameter | Value | Interpretation |

| EHOMO | -6.2967 eV | Propensity to donate electrons |

| ELUMO | -1.8096 eV | Propensity to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Indicates chemical reactivity and stability irjweb.com |

| Ionization Potential (I) | 6.2967 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8096 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.05315 eV | Tendency to attract electrons |

| Hardness (η) | 2.24355 eV | Resistance to change in electron distribution |

Table 1: Representative quantum chemical parameters for a pyrimidine derivative, calculated at the B3LYP/6-311++G(d,p) level of theory. irjweb.com

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 2-(1-Chloroethyl)pyrimidin-4-amine, binds to its protein target and the stability of the resulting complex. rjptonline.orgmdpi.com These methods are crucial for understanding the molecular basis of a drug's action and for designing new inhibitors with improved affinity and selectivity. acs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjptonline.org The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. rjptonline.orgjst.go.jp For pyrimidine-based compounds, which often target the ATP-binding site of kinases, docking studies can reveal key interactions, such as hydrogen bonds with the hinge region of the kinase. acs.orgtandfonline.com For example, in a study of pyrimidine derivatives as EGFR inhibitors, docking revealed hydrogen bonds with key residues like Gln-791 and Met-793. tandfonline.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to assess the dynamic stability of the ligand-protein complex over time. mdpi.comgenominfo.org These simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking studies. genominfo.orgjchemlett.com For instance, MD simulations of pyrimidonic pharmaceuticals targeting the 3-chymotrypsin-like protease of SARS-CoV-2 confirmed the stability of the docked conformations within the active site. mdpi.com

The following table presents hypothetical docking results for 2-(1-Chloroethyl)pyrimidin-4-amine and its analogs against a kinase target, illustrating the type of data generated in these studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-(1-Chloroethyl)pyrimidin-4-amine | -7.5 | Met-793, Leu-718 |

| Analog A (with fluoro substitution) | -8.2 | Met-793, Cys-797, Leu-718 |

| Analog B (with methyl substitution) | -7.1 | Met-793, Gly-796 |

Table 2: Hypothetical molecular docking results for 2-(1-Chloroethyl)pyrimidin-4-amine and its analogs against a kinase target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent molecules. researchgate.netscirp.org

For pyrimidin-4-amine analogs, QSAR studies can involve the calculation of a wide range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as those derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). scirp.org

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. researchgate.net

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the QSAR model. scirp.org For example, a QSAR study on pyrimidinyl and triazinyl amines revealed that hydrophobicity (logP) played a significant role in their anti-HIV activity. researchgate.net In another study on N-phenylpyrimidine-4-amine derivatives, 3D-QSAR approaches like CoMFA and CoMSIA were used to create models with good predictive power (q² up to 0.802). mdpi.com

The table below shows a hypothetical QSAR model for a series of pyrimidin-4-amine analogs, illustrating the relationship between descriptors and biological activity.

| Descriptor | Coefficient | Interpretation |

| LogP | 0.45 | Increased lipophilicity is associated with higher activity |

| Dipole Moment | -0.21 | Lower dipole moment is favorable for activity |

| Steric (MR) | 0.15 | Increased molar refractivity (size/polarizability) is beneficial |

Table 3: Hypothetical QSAR model equation: pIC₅₀ = 1.5 + 0.45(LogP) - 0.21(Dipole Moment) + 0.15(MR)*

In Silico Assessment of Molecular Properties for Research Design

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and pharmacokinetic properties of potential candidates to minimize the risk of late-stage failures. In silico methods provide a rapid and cost-effective way to predict these properties, helping to prioritize compounds for further development. elsevierpure.com

Drug-likeness: This concept refers to the similarity of a compound's physicochemical properties to those of known drugs. A widely used guideline is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 or less.

A logP value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Studies on various pyrimidine derivatives have shown that many of them comply with Lipinski's rule, indicating their potential as drug candidates. nih.govmdpi.com

Oral Bioavailability and ADMET Properties: Beyond drug-likeness, computational models can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in designing compounds with favorable pharmacokinetic profiles. For example, in silico tools can predict properties like intestinal absorption, Caco-2 permeability, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govmdpi.com Studies on pyrazolo[1,5-a]pyrimidines have shown that these compounds generally have high predicted gastrointestinal absorption. nih.gov

The following table provides a hypothetical in silico assessment of 2-(1-Chloroethyl)pyrimidin-4-amine, highlighting key drug-like and pharmacokinetic properties.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 157.6 g/mol | Complies with Lipinski's rule |

| LogP | 1.8 | Complies with Lipinski's rule |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule |

| Oral Bioavailability | High | Predicted to be well absorbed after oral administration |

| Caco-2 Permeability | Moderate | Suggests moderate intestinal absorption |

Table 4: Hypothetical in silico assessment of drug-like properties for 2-(1-Chloroethyl)pyrimidin-4-amine.

Future Research Trajectories and Broader Academic Implications

Advancements in Synthetic Methodologies for Chloroethylpyrimidines

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the quest for more efficient, versatile, and environmentally friendly methods continues. tandfonline.comtandfonline.com Future research in the synthesis of 2-(1-chloroethyl)pyrimidin-4-amine and its analogs is likely to focus on several key areas:

Novel Catalytic Systems: The development of new catalysts, such as palladium-based systems for cross-coupling reactions, can enable the introduction of diverse substituents onto the pyrimidine ring with high selectivity and yield. researchgate.net

Flow Chemistry and High-Throughput Synthesis: Adapting synthetic routes to flow chemistry platforms can facilitate rapid optimization of reaction conditions and the creation of large libraries of chloroethylpyrimidine derivatives for screening. benthamdirect.com

Green Chemistry Approaches: The use of greener solvents, such as water, and the development of one-pot reactions will be crucial for making the synthesis of these compounds more sustainable. researchgate.net For instance, novel pyrimidine derivatives have been successfully synthesized using water as a green solvent. researchgate.net

A simplified representation of a potential synthetic approach is the reaction of a precursor like 2,4-dichloropyrimidine (B19661) with an appropriate amine, followed by the introduction of the chloroethyl group. rsc.org The versatility of the pyrimidine core allows for a wide range of structural modifications. nih.govnih.gov

Rational Design of Next-Generation Chloroethylpyrimidine Analogs

The design of new and improved chloroethylpyrimidine analogs is heavily reliant on understanding their structure-activity relationships (SAR). ashp.orgijpsr.comresearchgate.net This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas of focus for rational design include:

Computational Modeling and In Silico Screening: Techniques like quantitative structure-activity relationship (QSAR) studies, pharmacophore mapping, and molecular docking are invaluable for predicting the biological activity of novel analogs before their synthesis. mdpi.comjchemrev.comnih.gov These methods help in identifying key structural features required for target interaction. mdpi.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds. nih.gov

Isosteric Replacement and Scaffold Hopping: Replacing parts of the molecule with other groups that have similar physical or chemical properties (isosteres) or changing the core scaffold can lead to improved drug-like properties.

Table 1: Key Considerations in the Rational Design of Chloroethylpyrimidine Analogs

| Design Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to understand the impact on biological activity. ashp.orgijpsr.comresearchgate.net | Enhanced potency and selectivity. |

| Computational Modeling | Use of computer simulations to predict how a molecule will interact with a biological target. mdpi.comjchemrev.comnih.gov | Prioritization of synthetic targets. |

| Fragment-Based Drug Discovery (FBDD) | Building lead compounds from small, weakly binding fragments. nih.gov | Novel chemical scaffolds with good ligand efficiency. |

| Pharmacokinetic Optimization | Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov | Improved bioavailability and duration of action. |

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of how 2-(1-chloroethyl)pyrimidin-4-amine and its analogs exert their biological effects at the molecular level is critical for their development as therapeutic agents.

Future research will likely employ a combination of experimental and computational techniques to:

Identify and Validate Molecular Targets: Determining the specific proteins or enzymes with which these compounds interact is a primary goal. This can be achieved through techniques like affinity chromatography and photoaffinity labeling. mdpi.com

Elucidate Binding Modes: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structures of the compound bound to its target, revealing key interactions.

Investigate Covalent Inhibition: The chloroethyl group has the potential to form a covalent bond with nucleophilic residues in the target protein. Studying the kinetics and mechanism of this covalent modification is crucial.

The pyrimidine core is known to interact with a wide range of biological targets, including kinases, by acting as a hinge-binding motif. acs.org The specific substitutions on the pyrimidine ring will determine the selectivity for different kinases or other enzymes. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

The versatile pyrimidine scaffold is found in a wide array of biologically active molecules, suggesting that chloroethylpyrimidine derivatives could have applications in various therapeutic areas. nih.govresearchgate.netgsconlinepress.comwisdomlib.org While some pyrimidine derivatives are known for their anticancer and antimicrobial activities, future research will aim to uncover novel applications. nih.govgsconlinepress.com

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Some kinases that are potential targets for pyrimidine-based inhibitors have been implicated in neurodegenerative processes. acs.org

Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties, and exploring this activity in more detail could lead to new treatments for inflammatory conditions. wisdomlib.org

Infectious Diseases: The search for new antimicrobial agents is a global health priority. Screening libraries of chloroethylpyrimidines against a panel of bacteria, fungi, and viruses could identify new lead compounds. nih.gov For example, some pyrimidine derivatives have shown promise as antibacterial and antifungal agents. nih.gov

Metabolic Disorders: Pyrimidine analogs have been investigated for their effects on metabolic enzymes, opening up possibilities for the treatment of diseases like diabetes. researchgate.net

The broad biological potential of pyrimidines suggests that a systematic screening approach against a diverse range of biological targets could yield unexpected and valuable discoveries. nih.gov

Development as Chemical Probes for Biological Systems

Beyond their potential as therapeutic agents, well-characterized 2-(1-chloroethyl)pyrimidin-4-amine analogs can serve as valuable chemical probes to study biological systems. acs.orgrsc.org A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to investigate its role in cellular processes.

Key features of a good chemical probe include:

High Potency and Selectivity: The probe should interact strongly with its intended target and have minimal off-target effects. acs.org

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental results.

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context.

The development of chloroethylpyrimidine-based probes could be facilitated by incorporating reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. mdpi.commdpi.com Photoaffinity labeling, where a photoreactive group is incorporated into the molecule, is another powerful technique for identifying the targets of these compounds within a complex biological sample. mdpi.com The pyrimidine scaffold itself has been utilized in the design of probes for various enzymes, including kinases. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1-Chloroethyl)pyrimidin-4-amine, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using chloroethyl derivatives and pyrimidin-4-amine precursors. For example, reacting 2-chloropyrimidin-4-amine with 1-chloroethyl chloride under anhydrous conditions in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours . Optimization involves controlling temperature to prevent elimination side reactions (e.g., formation of alkenes) and using catalytic agents like tetrabutylammonium bromide to enhance reactivity . Purity is confirmed via HPLC (≥95%) and NMR (e.g., δ 8.2 ppm for pyrimidine protons) .

Q. Which analytical techniques are critical for characterizing 2-(1-Chloroethyl)pyrimidin-4-amine, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify the chloroethyl group (δ 4.3–4.6 ppm for CHCl, δ 1.6–1.8 ppm for CH) and pyrimidine ring protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 187.6 [M+H] (calculated for CHClN) .

- X-ray Crystallography : Used to confirm planar pyrimidine geometry and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the compound’s biological activity, and what structure-activity relationship (SAR) insights exist?

- Methodological Answer : The chloroethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. SAR studies on analogous pyrimidines reveal that substituents at the 2-position significantly modulate potency. For example, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine showed IC = 2.2 µM against human butyrylcholinesterase (hBuChE), attributed to hydrophobic interactions and hydrogen bonding . Docking simulations (e.g., AutoDock Vina) predict that the chloroethyl group may occupy hydrophobic pockets in target proteins .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC values or selectivity profiles often arise from assay conditions (e.g., enzyme source, substrate concentration) or compound purity. To address this:

- Validate purity via HPLC-MS before assays .

- Use standardized protocols (e.g., Ellman’s method for cholinesterase inhibition) .

- Compare results with structurally similar controls, such as 2-(pyrrolidin-1-yl)pyrimidin-4-amine derivatives .

Q. What strategies mitigate stability issues during long-term storage of 2-(1-Chloroethyl)pyrimidin-4-amine?

- Methodological Answer : The compound is sensitive to moisture and light. Recommended practices:

- Store under inert gas (argon) at –20°C in amber vials .

- Monitor degradation via periodic NMR or LC-MS to detect hydrolysis (evidenced by free amine formation) .

- Use stabilizers like desiccants (e.g., molecular sieves) in storage containers .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer :

- Perform molecular docking (e.g., using Glide or GOLD) to predict binding modes in target vs. off-target proteins .

- Use QM/MM simulations to assess the chloroethyl group’s electronic effects on reactivity .

- Apply MD simulations (>100 ns) to evaluate conformational stability in solvent environments .

Troubleshooting Experimental Challenges

Q. Why do certain synthetic routes yield low yields, and how can this be addressed?

- Methodological Answer : Low yields often result from competing elimination reactions (e.g., dehydrohalogenation forming ethene). Solutions include:

- Using bulkier bases (e.g., DBU) to favor substitution over elimination .

- Optimizing solvent polarity (e.g., DMF > acetonitrile) to stabilize transition states .

- Employing microwave-assisted synthesis to reduce reaction time and side products .

Q. What are the limitations of current bioactivity assays for this compound, and how can they be improved?

- Methodological Answer : Common limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.